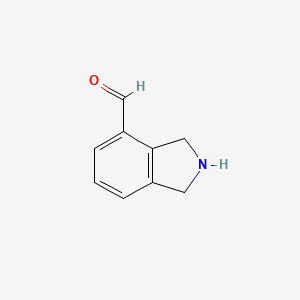![molecular formula C7H8O3 B13464179 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a ketone and a carboxylic acid functional group This compound is part of the bicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light. This reaction forms the bicyclic structure by joining two double bonds in a cycloaddition process . The reaction conditions often require specific wavelengths of UV light and can be facilitated by the presence of photosensitizers such as benzophenone .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition process is a key consideration. The use of mercury lamps and specialized glassware is often necessary for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Applications De Recherche Scientifique
3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid is largely dependent on its functional groups. The ketone and carboxylic acid groups can interact with various molecular targets, including enzymes and receptors. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the ketone and carboxylic acid groups but shares the same bicyclic structure.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with different ring size and properties.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-3-7(6(9)10)1-4(5)2-7/h4H,1-3H2,(H,9,10) |
Clé InChI |
BGSLSGZCKATKMB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
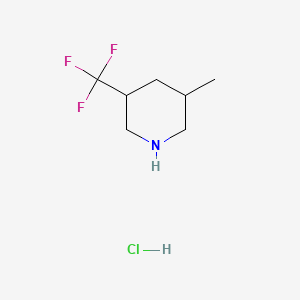
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)
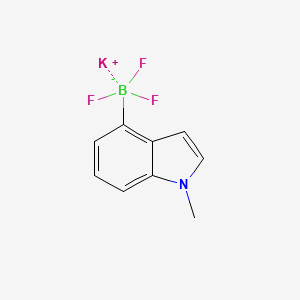
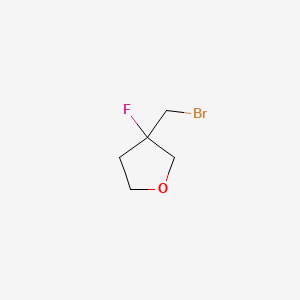


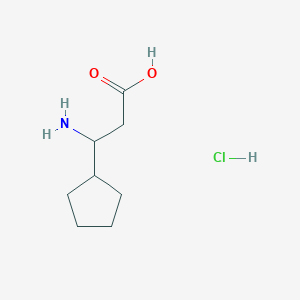

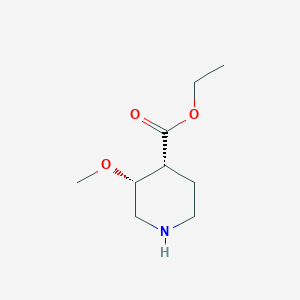
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)

